molecular formula C5H5ClN2O B038457 O-(6-chloropyridin-2-yl)hydroxylamine CAS No. 119809-51-7

O-(6-chloropyridin-2-yl)hydroxylamine

Cat. No. B038457
CAS RN: 119809-51-7
M. Wt: 144.56 g/mol
InChI Key: YEOKOAFSAVMZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(6-chloropyridin-2-yl)hydroxylamine, also known as CPON, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPON is a derivative of hydroxylamine, which is a reactive chemical compound that is widely used in organic synthesis.

Mechanism of Action

The mechanism of action of O-(6-chloropyridin-2-yl)hydroxylamine involves the formation of a covalent bond between the hydroxylamine group and the active site of the target enzyme. This covalent bond formation results in the inhibition of the enzyme's catalytic activity. The exact mechanism of inhibition may vary depending on the target enzyme, but it generally involves the disruption of the enzyme's active site or the prevention of substrate binding.
Biochemical and Physiological Effects
O-(6-chloropyridin-2-yl)hydroxylamine has been shown to exhibit potent inhibitory activity against several enzymes, including NOS and cytochrome P450 enzymes. Inhibition of NOS results in the reduction of NO production, which can have various physiological effects, including vasodilation, neurotransmission, and immune response. Inhibition of cytochrome P450 enzymes can result in the alteration of drug metabolism and toxicity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using O-(6-chloropyridin-2-yl)hydroxylamine in lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the mechanism of action of these enzymes and for developing new therapeutic agents. Another advantage is its versatility, as it can be used in various fields, including medicinal chemistry, biochemistry, and materials science.
One of the limitations of using O-(6-chloropyridin-2-yl)hydroxylamine in lab experiments is its potential toxicity. O-(6-chloropyridin-2-yl)hydroxylamine is a reactive chemical compound that can potentially interact with other molecules in the body, resulting in unwanted side effects. Therefore, caution should be exercised when handling O-(6-chloropyridin-2-yl)hydroxylamine, and appropriate safety measures should be taken.

Future Directions

In the study of O-(6-chloropyridin-2-yl)hydroxylamine include the development of new therapeutic agents and the exploration of its potential applications in materials science.

Synthesis Methods

The synthesis of O-(6-chloropyridin-2-yl)hydroxylamine involves the reaction of hydroxylamine with 6-chloropyridine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to yield O-(6-chloropyridin-2-yl)hydroxylamine. The overall reaction scheme is shown below:

Scientific Research Applications

O-(6-chloropyridin-2-yl)hydroxylamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, O-(6-chloropyridin-2-yl)hydroxylamine has been shown to exhibit potent inhibitory activity against several enzymes, including nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO) in the body. NO is an important signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. Abnormalities in NO production have been linked to several diseases, including hypertension, diabetes, and cancer. Therefore, O-(6-chloropyridin-2-yl)hydroxylamine has the potential to be developed as a therapeutic agent for the treatment of these diseases.
In biochemistry, O-(6-chloropyridin-2-yl)hydroxylamine has been used as a tool to study the mechanism of action of various enzymes, including NOS and cytochrome P450 enzymes. O-(6-chloropyridin-2-yl)hydroxylamine is a potent inhibitor of these enzymes and can be used to elucidate their catalytic mechanisms and substrate binding properties. O-(6-chloropyridin-2-yl)hydroxylamine has also been used as a probe to study the redox properties of proteins and other biomolecules.
In materials science, O-(6-chloropyridin-2-yl)hydroxylamine has been used as a building block for the synthesis of functionalized nanoparticles and other nanomaterials. O-(6-chloropyridin-2-yl)hydroxylamine can be used to functionalize the surface of nanoparticles, which can then be used for various applications, including drug delivery, imaging, and sensing.

properties

CAS RN

119809-51-7

Product Name

O-(6-chloropyridin-2-yl)hydroxylamine

Molecular Formula

C5H5ClN2O

Molecular Weight

144.56 g/mol

IUPAC Name

O-(6-chloropyridin-2-yl)hydroxylamine

InChI

InChI=1S/C5H5ClN2O/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2

InChI Key

YEOKOAFSAVMZSM-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)Cl)ON

Canonical SMILES

C1=CC(=NC(=C1)Cl)ON

synonyms

Pyridine, 2-(aminooxy)-6-chloro- (9CI)

Origin of Product

United States

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